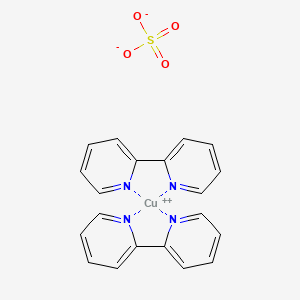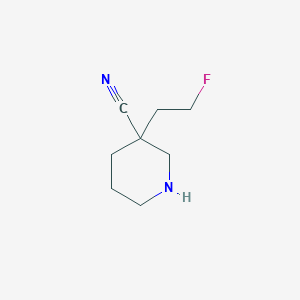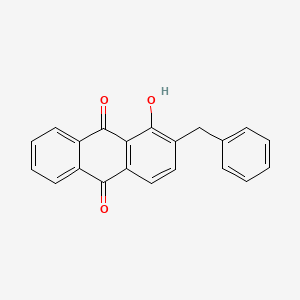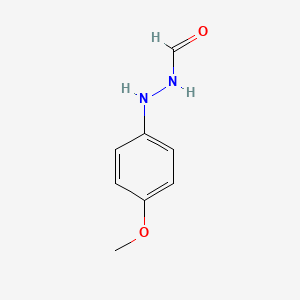
Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is a synthetic compound used in peptide synthesis. It consists of two amino acids, serine and tryptophan, each protected by different protecting groups. The Boc (tert-butyloxycarbonyl) group protects the serine, while the Fmoc (fluorenylmethyloxycarbonyl) and Boc groups protect the tryptophan. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” typically involves the following steps:
Protection of Amino Acids: Serine is protected with a Boc group, and tryptophan is protected with both Fmoc and Boc groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle multiple steps of the synthesis process efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Analyse Des Réactions Chimiques
Types of Reactions
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” can undergo several types of reactions:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.
Coupling Reactions: Further coupling with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or coupled.
Applications De Recherche Scientifique
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is used in various scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Biological Studies: Peptides synthesized using this compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ser(1)-OH: A protected form of serine used in peptide synthesis.
Fmoc-Trp(Boc)-OH: A protected form of tryptophan used in peptide synthesis.
Uniqueness
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is unique due to the combination of protecting groups and the specific amino acids involved. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in complex peptide synthesis.
Propriétés
Numéro CAS |
944283-24-3 |
|---|---|
Formule moléculaire |
C39H43N3O10 |
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1 |
Clé InChI |
DFVACCVHZMRMBO-CONSDPRKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


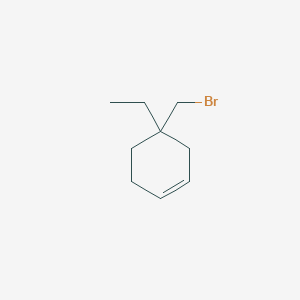
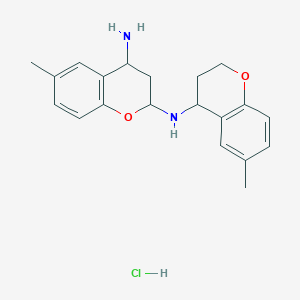
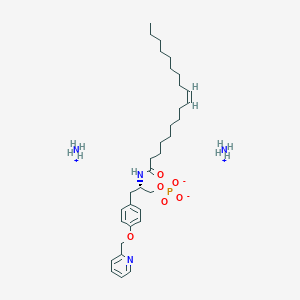

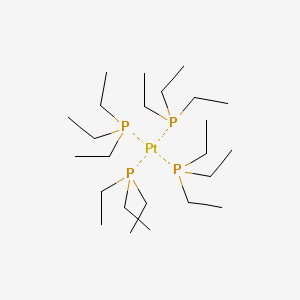
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
